4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
“4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine” is a chemical compound with the molecular formula C24H17F3N2OS and a molecular weight of 438.46 . It’s offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C24H17F3N2OS. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has phenyl groups and a trifluoromethyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available sources .Scientific Research Applications
Syntheses and Anti-inflammatory Activities
Pyrimidines, including 4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine, are aromatic heterocyclic compounds with a wide range of pharmacological effects, including anti-inflammatory properties. The synthesis methods for pyrimidines have been extensively studied, revealing a variety of synthetic pathways. These compounds have shown potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The structure-activity relationships (SARs) of numerous pyrimidines have been explored in detail, providing insights for the development of new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Applications in Optoelectronic Materials
The pyrimidine core is also valuable in the field of optoelectronics. Research on quinazolines and pyrimidines has revealed their significant potential in creating novel optoelectronic materials. These compounds, including pyrimidine derivatives, have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven essential for developing materials with photo- and electroluminescent properties, indicating a promising avenue for future research in optoelectronic applications (Lipunova et al., 2018).
Fluorescent Chemosensors
Another significant application of pyrimidine derivatives is in the development of fluorescent chemosensors. These compounds have been designed to detect a variety of analytes with high selectivity and sensitivity. The versatility and effectiveness of pyrimidine-based chemosensors underscore their potential in environmental monitoring, biomedical diagnostics, and chemical sensing technologies (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2OS/c1-16-10-12-20(13-11-16)31-22-15-21(28-23(29-22)17-6-3-2-4-7-17)30-19-9-5-8-18(14-19)24(25,26)27/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZSAHYCXXZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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